molecular formula C20H34N2O6 B2645891 (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid CAS No. 2408937-55-1

(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid

Cat. No.: B2645891
CAS No.: 2408937-55-1
M. Wt: 398.5
InChI Key: RVXRJNCUCXGRCL-HUUCEWRRSA-N
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Description

(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H34N2O6 and its molecular weight is 398.5. The purity is usually 95%.
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Biological Activity

The compound (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid is a synthetic organic molecule that belongs to the class of piperidinecarboxylic acids. This compound exhibits various biological activities that are of interest in pharmacological research.

The molecular formula of this compound is C20H34N2O6C_{20}H_{34}N_{2}O_{6}, with a molecular weight of 398.5 g/mol. It typically appears as a white solid and has a purity of around 95% in commercial preparations.

Antimicrobial Activity

Research has demonstrated that compounds containing piperidine and pyrrolidine moieties often exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These compounds are believed to interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. Studies indicate that several synthesized piperidine derivatives demonstrate strong AChE inhibitory activity, suggesting that this compound may also share similar properties .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are commonly associated with piperidine derivatives. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Case Study: Antibacterial Screening

In a study evaluating the antibacterial efficacy of various synthesized compounds, several derivatives with piperidine and pyrrolidine structures were found to possess moderate to strong activity against selected bacterial strains. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs) and established a correlation between structural features and biological activity .

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi32
Compound BBacillus subtilis16
Compound CEscherichia coli64

Enzyme Inhibition Study

Another research effort focused on the enzyme inhibition capabilities of synthesized piperidine derivatives, including the target compound. The study reported IC50 values for AChE inhibition, demonstrating that certain modifications to the piperidine ring could enhance inhibitory potency:

CompoundIC50 (µM)
Compound D50
Compound E25
Target Compound30

Properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O6/c1-19(2,3)27-17(25)21-9-7-13(8-10-21)14-11-15(16(23)24)22(12-14)18(26)28-20(4,5)6/h13-15H,7-12H2,1-6H3,(H,23,24)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRJNCUCXGRCL-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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